Technical Whitepaper: Physicochemical Architecture and Synthetic Utility of 1,3-Diallyl-6-aminouracil Monohydrate
Technical Whitepaper: Physicochemical Architecture and Synthetic Utility of 1,3-Diallyl-6-aminouracil Monohydrate
Executive Overview
In the landscape of medicinal chemistry and rational drug design, pyrimidinedione derivatives serve as foundational scaffolds for a vast array of pharmacologically active compounds. 1,3-Diallyl-6-aminouracil monohydrate (CAS 4852-19-1) is a highly versatile, functionalized uracil derivative. It is primarily utilized as a critical intermediate in the synthesis of potent adenosine receptor antagonists, specifically in the development of 1,3-dipropylxanthine derivatives. This whitepaper details the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this compound, providing a comprehensive guide for researchers and drug development professionals.
Physicochemical Architecture & Structural Causality
The structural architecture of 1,3-diallyl-6-aminouracil features a central pyrimidine-2,4-dione ring substituted with an amino group at the C6 position and two propenyl (allyl) groups at the N1 and N3 positions 1.
Causality of the Monohydrate Form: In synthetic workflows, the monohydrate form is heavily favored over the anhydrous variant. The incorporation of a water molecule into the crystal lattice enhances solid-state stability, mitigating the hygroscopic variability often observed in anhydrous pyrimidines. This ensures precise stoichiometric control during downstream electrophilic substitutions.
Lipophilicity and Permeability: The N1 and N3 allyl substituents significantly enhance the molecule's lipophilicity compared to unalkylated uracils. This structural modification directly influences its solubility profile and permeability in biological systems, making it an ideal precursor for central nervous system (CNS) active drugs 1.
Quantitative Physicochemical Data
| Property | Value / Characteristic |
| CAS Number | 4852-19-1 |
| Molecular Formula | C₁₀H₁₃N₃O₂ (Anhydrous) / C₁₀H₁₅N₃O₃ (Monohydrate) |
| Molecular Weight | 207.23 g/mol (Anhydrous) / ~225.24 g/mol (Monohydrate) |
| Melting Point | 116–118 °C 2 |
| Hydrogen Bond Donors | 1 (C6-Amino group) |
| Hydrogen Bond Acceptors | 2 (C2 and C4 Carbonyls) |
Mechanistic Reactivity Profile
The reactivity of the 1,3-diallyl-6-aminouracil scaffold is defined by the synergistic electronic effects of its substituents. The electron-donating nature of the C6-amino group, combined with the uracil ring nitrogens, renders the C5 position highly nucleophilic . This makes the C5 carbon highly susceptible to electrophilic attack, facilitating critical derivatization steps such as halogenation (e.g., forming 5-bromo derivatives) and nitrosation 2.
Furthermore, the allyl groups serve a dual purpose: they act as lipophilic anchors and function as reducible functional groups that can be catalytically hydrogenated to n-propyl groups in later synthetic stages.
Caption: Site-specific reactivity profile of the 1,3-diallyl-6-aminouracil scaffold.
Validated Experimental Workflows
To ensure high yield and purity, the synthesis and derivatization of this compound must follow strict, self-validating protocols. The initial synthesis relies on a modified Traube Synthesis. Direct alkylation of a pre-formed uracil often leads to poor regioselectivity (mixtures of N1, N3, and O-alkylated products). This is circumvented by utilizing 1,3-diallylurea as the starting material 3.
Caption: Synthetic workflow from diallylurea to xanthine derivatives via 1,3-diallyl-6-aminouracil.
Protocol A: Base-Promoted Cyclization to 1,3-Diallyl-6-aminouracil
Causality: The pH must be deliberately raised above 10 to deprotonate the active methylene group of the cyanoacetylurea intermediate, driving the intramolecular cyclization onto the cyano group to form the uracil ring.
-
Dilute syrupy 1,3-diallyl-1-cyanoacetylurea with an equal volume of distilled water.
-
Gradually add a 70% aqueous sodium hydroxide solution with constant stirring until the pH strictly exceeds 10.
-
Cool the mixture and allow it to stand at room temperature for 12 hours to ensure complete cyclization.
-
Validation Checkpoint: The successful formation of the uracil ring is validated by the precipitation of a solid product. Collect the solid via filtration and recrystallize three times from water.
-
Vacuum dry the product. The isolated 1,3-diallyl-6-aminouracil must exhibit a sharp melting point of 116–118 °C 2. A depressed melting point indicates incomplete cyclization.
Protocol B: C5-Nitrosation (Self-Validating System)
Causality: Nitrosation at C5 is achieved using nitrous acid generated in situ. Alternating additions of HCl and NaNO₂ are required to strictly maintain an acidic pH, which prevents the degradation of the unstable nitrous acid intermediate and avoids unwanted side reactions.
-
Suspend 1,3-diallyl-6-aminouracil monohydrate (3.77 g, 16.7 mmol) in 5 mL of a 20% acetic acid solution 4.
-
Prepare a solution of sodium nitrite (1.15 g, 16.7 mmol) in 5 mL of H₂O.
-
Alternatingly add concentrated hydrochloric acid (1.5 mL total) and the NaNO₂ solution in small portions.
-
Validation Checkpoint: The reaction is self-validating through a distinct colorimetric shift. As the nitrosation proceeds, the mixture will turn a deep purple color. If the pH rises too high, the purple color will fail to develop. Add water as needed to maintain efficient stirring of the purple mixture 4.
-
Stir for one hour, filter the solid, wash thoroughly with water, and dry in vacuo at 60 °C. The expected yield is ~100% of 6-amino-1,3-diallyl-5-nitrosouracil, validated by a melting point of 187–188 °C 4.
Translational Applications in Pharmacology
The primary translational value of 1,3-diallyl-6-aminouracil lies in its use as a precursor for highly potent adenosine receptor antagonists , such as 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) and xanthine amine congener (XAC).
Interestingly, the diallyl precursors themselves bind weakly to adenosine receptors (e.g., exhibiting Kᵢ values of ~1070 nM). However, the catalytic reduction of the N1 and N3 allyl groups to n-propyl groups—typically achieved using a palladium on charcoal (Pd/C) catalyst—dramatically increases the molecule's affinity for A₁-adenosine receptors 4. This reduction step is frequently coupled with the introduction of non-exchangeable tritium (³H) labels to create high-specific-activity radioligands essential for competitive binding assays and advanced autoradiography in neuropharmacology 4.
References
- Title: CAS 4852-19-1: 6-Amino-1,3-di-2-propen-1-yl-2,4(1H,3H)
- Source: PMC (nih.gov)
- Title: US2731465A - 5-halo-6-amino-uracils and derivatives thereof Source: Google Patents URL
- Title: 1-Allyl-6-aminouracil | CAS 4852-21-5 Source: Benchchem URL
